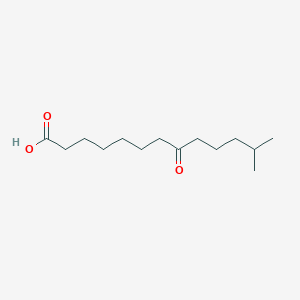![molecular formula C22H23N5O2 B2543182 N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261001-22-2](/img/structure/B2543182.png)
N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidepressant Potential
A study by Sarges et al. (1990) investigated the antidepressant potential of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, highlighting their rapid-onset antidepressant effects. These compounds, including structures similar to N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, demonstrated significant activity in Porsolt's behavioral despair model in rats. Their research suggests therapeutic potential as novel and rapid-acting antidepressant agents, with optimal activity associated with certain substituents on the triazoloquinoxaline scaffold (Sarges et al., 1990).
Antimicrobial and Antifungal Activity
Badran, Abouzid, and Hussein (2003) synthesized various derivatives, including triazolo and ditriazoloquinoxalines, to evaluate their antimicrobial and antifungal activities. Their findings revealed that certain compounds possess potent antibacterial activity compared to standard treatments like tetracycline, indicating the potential of this compound derivatives as antimicrobial agents (Badran et al., 2003).
Anticonvulsant Properties
Alswah et al. (2013) conducted research on the anticonvulsant properties of triazoloquinoxaline derivatives, identifying compounds that demonstrated significant anticonvulsant activities. This suggests the potential application of this compound derivatives in the development of new anticonvulsant medications (Alswah et al., 2013).
H1-Antihistaminic Agents
Alagarsamy et al. (2009) synthesized a series of triazoloquinazolinones, including compounds with a structure related to this compound. These compounds were evaluated for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. This research opens the door for the development of new classes of H1-antihistaminic agents (Alagarsamy et al., 2009).
Propriétés
IUPAC Name |
N-(3-ethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-3-8-19-24-25-21-22(29)26(17-11-5-6-12-18(17)27(19)21)14-20(28)23-16-10-7-9-15(4-2)13-16/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDLGLXJEMKVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2543102.png)
![2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B2543103.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2543104.png)
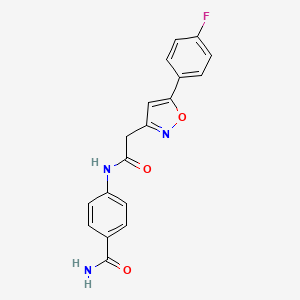
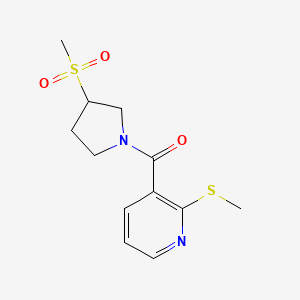
![Methyl 2-{2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamido}benzoate](/img/structure/B2543109.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2543110.png)
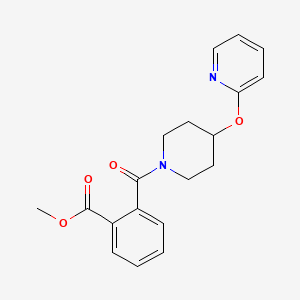
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide](/img/structure/B2543115.png)
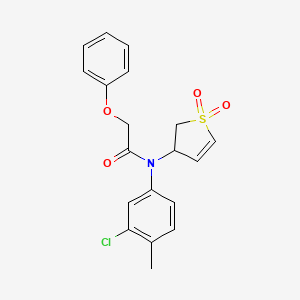
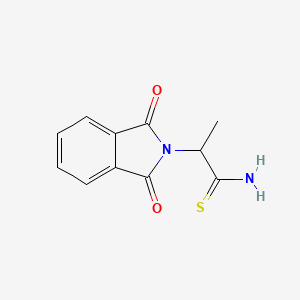
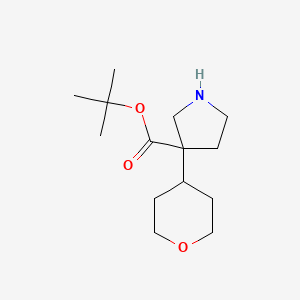
![2,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2543120.png)
